6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
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Overview
Description
6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: This compound has shown potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .
Comparison with Similar Compounds
6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde can be compared with other similar compounds, such as:
6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached to the rings.
5-Methoxy-2-[2-(5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-imidazo[2,1-B]thiazole-4-yl)ethyl]thiazole: This compound has additional substituents on the thiazole and imidazole rings, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H14N2O2S |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C15H14N2O2S/c1-9-4-5-13(19-3)11(6-9)14-12(7-18)17-10(2)8-20-15(17)16-14/h4-8H,1-3H3 |
InChI Key |
XNVWHAQSJGYXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(N3C(=CSC3=N2)C)C=O |
Origin of Product |
United States |
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